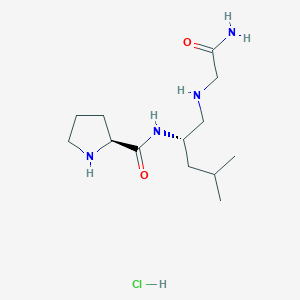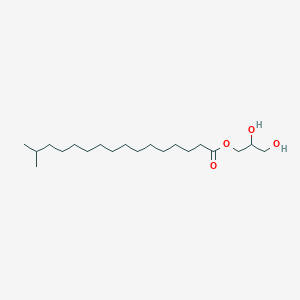
4-Guanidinobenzoesäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Guanidinobenzoic acid hydrochloride is a guanidine derivative with the molecular formula C8H10ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances and has notable biological activities.
Wissenschaftliche Forschungsanwendungen
4-Guanidinobenzoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is employed in enzyme inhibition assays and studies involving protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including inhibitors of serine proteases.
Wirkmechanismus
Target of Action
The primary target of 4-Guanidinobenzoic acid hydrochloride is Complement factor B . Complement factor B is part of the alternate pathway of the complement system, which plays a crucial role in the immune response. It is cleaved by factor D into two fragments: Ba and Bb .
Mode of Action
It is known that the compound interacts with complement factor b
Biochemical Pathways
It has been found to play a role in the crystallization and grain growth of tin-lead perovskites . It serves as a preservative to effectively inhibit Sn2+ oxidation, owing to the strong binding between N-(carboxypheny)guanidine hydrochloride and tin (II) iodide and the elevated energy barriers for oxidation .
Result of Action
It has been found to play a role in the synthesis of human acrosin inhibitor 4′-acetaminophenyl 4-guanidinobenzoate hydrochloride . It also has a significant impact on the efficiency and stability of perovskite solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoic acid hydrochloride typically involves the reaction of para-aminobenzoic acid with cyanamide in the presence of hydrochloric acid. The process can be summarized as follows:
Starting Materials: Para-aminobenzoic acid and cyanamide.
Reaction Conditions:
Industrial Production Methods: Industrial production methods for 4-Guanidinobenzoic acid hydrochloride follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Guanidinobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The guanidine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoic acid: A precursor in the synthesis of 4-Guanidinobenzoic acid hydrochloride.
Guanidine hydrochloride: Shares the guanidine functional group but differs in its overall structure and applications.
Nafamostat mesilate: A related compound used as a serine protease inhibitor.
Uniqueness: 4-Guanidinobenzoic acid hydrochloride is unique due to its specific structure, which combines the guanidine group with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of pharmaceutical agents and materials for advanced technologies .
Eigenschaften
CAS-Nummer |
42823-46-1 |
|---|---|
Molekularformel |
C8H10ClN3O2 |
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
4-(diaminomethylideneamino)benzoic acid;hydron;chloride |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H |
InChI-Schlüssel |
YETFLAUJROGBMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl |
Kanonische SMILES |
[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-] |
Key on ui other cas no. |
42823-46-1 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
16060-65-4 (Parent) |
Synonyme |
4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride; p-Guanidinobenzoic Acid Hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Guanidinobenzoic acid hydrochloride used in the synthesis of other compounds?
A1: 4-Guanidinobenzoic acid hydrochloride serves as a key starting material for synthesizing various pharmaceutical compounds. For instance, it reacts with 6-Amidino-2-naphthol methanesulfonate to produce Nafamostat mesilate, an anti-pancreatitis drug []. This synthesis typically utilizes DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-Dimethylaminopyridine) as a catalyst []. In another example, it's used to create human acrosin inhibitor 4′-Acetaminophenyl 4-guanidinobenzoate hydrochloride through condensation with 4-acetaminophenol []. This reaction's efficiency can be optimized by carefully selecting the condensing agent, reaction time, and solvent [].
Q2: Beyond its use in pharmaceuticals, are there any other applications for 4-Guanidinobenzoic acid hydrochloride?
A2: Yes, recent research highlights its potential in material science, particularly in developing high-performance perovskite solar cells. 4-Guanidinobenzoic acid hydrochloride can act as a π-conjugated small-molecule cross-linker within the Pb-X framework of inorganic CsPbI2Br perovskites []. This cross-linking stiffens the structure, inhibiting ion migration and enhancing the material's stability against light and heat degradation [].
Q3: What are the solubility characteristics of 4-Guanidinobenzoic acid hydrochloride?
A3: Studies have investigated the solubility of 4-Guanidinobenzoic acid hydrochloride in various solvents at different temperatures. This information is crucial for optimizing reaction conditions during synthesis and understanding its behavior in different chemical environments [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)

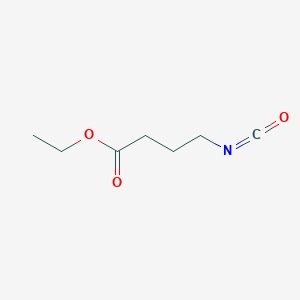
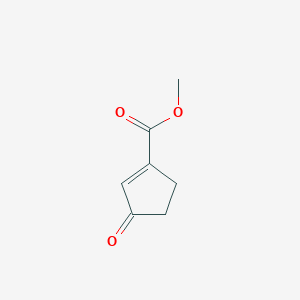
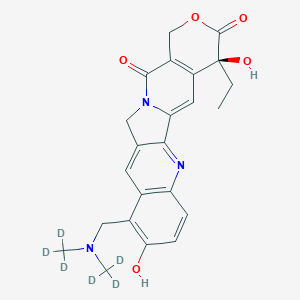
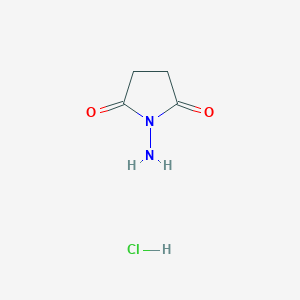
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)


![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)

